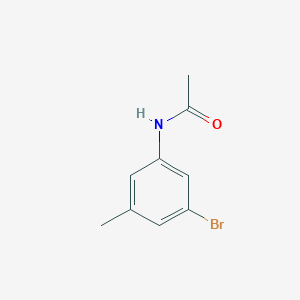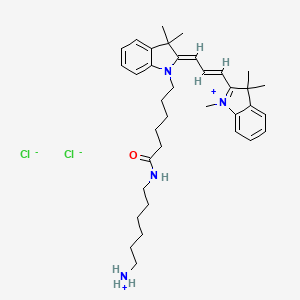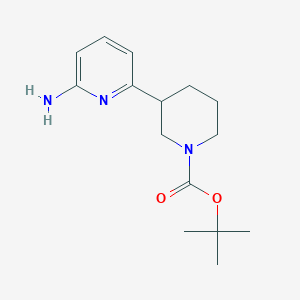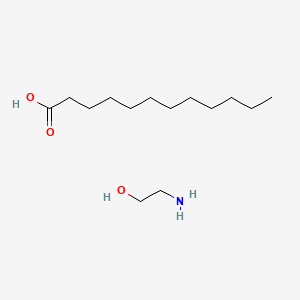
n-(3-Bromo-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide where the acetamide group is attached to a 3-bromo-5-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Bromo-5-methylphenyl)acetamide can be synthesized through the acetylation of 3-bromo-5-methylaniline with acetic anhydride. The reaction typically involves mixing 3-bromo-5-methylaniline with acetic anhydride and heating the mixture under reflux conditions for a specified period. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromo-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as N-(3-hydroxy-5-methylphenyl)acetamide.
Oxidation: Products include 3-bromo-5-methylbenzoic acid.
Reduction: Products include N-(3-bromo-5-methylphenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Bromo-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromophenyl)acetamide
- N-(3-Methylphenyl)acetamide
- N-(3-Iodophenyl)acetamide
Uniqueness
N-(3-Bromo-5-methylphenyl)acetamide is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
57625-49-7 |
|---|---|
Molekularformel |
C9H10BrNO |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
N-(3-bromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
IACMUCUAYFBJFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)




![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)


amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

